![molecular formula C17H20ClN3O2 B2360489 4-(4-clorofenil)-6-pentil-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidina-2,5-diona CAS No. 941999-49-1](/img/structure/B2360489.png)
4-(4-clorofenil)-6-pentil-3,4,6,7-tetrahidro-1H-pirrolo[3,4-d]pirimidina-2,5-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from simpler precursors. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Table 1: Synthetic Pathways and Key Intermediates
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 4-chlorobenzaldehyde + pentylamine | Condensation | Intermediate A |
2 | Intermediate A + cyclic urea | Cyclization | Target Compound |
Case Studies
-
In Vitro Studies
- In vitro studies have demonstrated that compounds similar to 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is critical for minimizing side effects during cancer treatment .
- Pharmacological Testing
Mecanismo De Acción
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation. Other derivatives have shown inhibitory activities against EGFR tyrosine kinase , a receptor that plays a crucial role in cell growth and differentiation.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (like cdk2 or egfr tyrosine kinase) and inhibit their activities . This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis .
Biochemical Pathways
The inhibition of cdk2 can disrupt the cell cycle, particularly the transition from g1 phase to s phase . Similarly, the inhibition of EGFR tyrosine kinase can affect various signaling pathways involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells, suggesting good bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . This suggests that the compound could potentially have anti-proliferative effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .
Actividad Biológica
The compound 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is part of a class of pyrrolopyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN3O2 with a molecular weight of approximately 363.85 g/mol. It features a chlorophenyl group and a pentyl chain which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22ClN3O2 |
Molecular Weight | 363.85 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available precursors. Recent methodologies include microwave-assisted synthesis which enhances yield and reduces reaction time.
Anticancer Activity
Several studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been reported to inhibit key signaling pathways involved in cancer cell proliferation such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced cell viability in various cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer) cells .
- Case Study : In vitro assays demonstrated that the compound significantly reduced the proliferation of A431 cells with an IC50 value in the low micromolar range. This suggests a potent anticancer effect that warrants further investigation through in vivo studies.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition Studies : Preliminary data indicate that 4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range of 10–50 µg/mL .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor:
- Kinase Inhibition : Similar compounds in this class have been noted for their ability to inhibit tyrosine kinases which are critical in cancer progression. The specific inhibition profile of this compound remains to be fully characterized but suggests potential therapeutic applications in targeted cancer therapies .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMVSPYRXVUDRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.